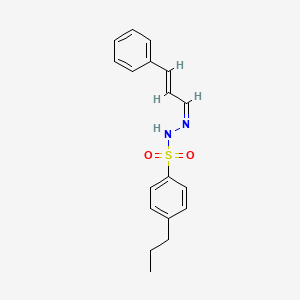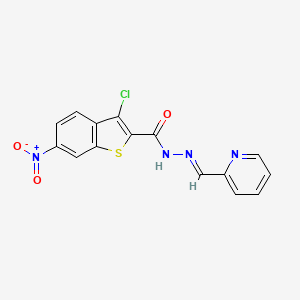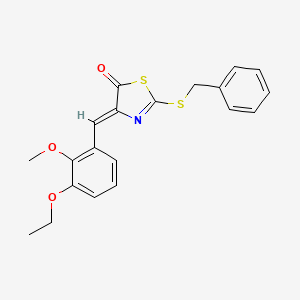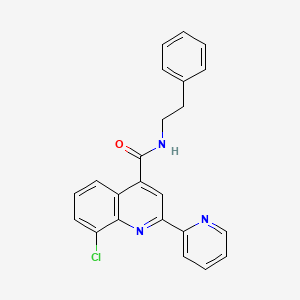![molecular formula C16H12N6OS B4610252 2-(2-furyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4610252.png)
2-(2-furyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-furyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C16H12N6OS and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.07933020 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of derivatives of the mentioned compound, highlighting its significance in medicinal chemistry. Baraldi et al. (1996) reported on the tritium labeling of SCH 58261, a non-xanthine A2A adenosine receptor antagonist, showcasing its potential for further characterization of the A2A adenosine receptor subtype. This study is crucial for understanding receptor-ligand interactions in a physiological context (Baraldi et al., 1996).
Biological Activities
Significant research has focused on the biological activities of these compounds, particularly as adenosine receptor antagonists. Baraldi et al. (1994) synthesized a series of pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidines and identified SCH 58261 as a potent and selective adenosine A2a antagonist, highlighting the therapeutic potential of these derivatives in neurological disorders (Baraldi et al., 1994).
Antimicrobial and Insecticidal Applications
Further studies have explored the incorporation of thiadiazole moieties and their impact on biological activity. Fadda et al. (2017) synthesized various heterocycles incorporating a thiadiazole moiety and assessed their insecticidal activities against the cotton leafworm, Spodoptera littoralis, indicating potential agricultural applications (Fadda et al., 2017).
Fungicidal Activities
Zhou Xin (2009) reported on the synthesis of novel diheterocyclic compounds based on the pyrimidine-thiadiazole scaffold, demonstrating significant fungicidal activities. This study underscores the potential of these compounds in developing new fungicides (Zhou Xin, 2009).
Eigenschaften
IUPAC Name |
2-[4-(furan-2-yl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS/c1-9-10(2)22(16-17-5-7-24-16)14-12(9)15-19-13(11-4-3-6-23-11)20-21(15)8-18-14/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFPCCFLCYGEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CO4)C5=NC=CS5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4610174.png)
![2-{[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4610180.png)

![N-(4-isopropylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4610189.png)
![2-{3-[(2-methoxyphenoxy)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4610199.png)
![2-[(2,6-dimethyl-4-morpholinyl)carbonyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4610201.png)


![1-{[1-(2-furoyl)-4-piperidinyl]carbonyl}-2-methylindoline](/img/structure/B4610227.png)
![5-(2,3-dichlorophenyl)-N-{[(2-isopropylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4610247.png)

![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-furamide](/img/structure/B4610258.png)
![3-[5-chloro-2-(3-methylbutoxy)phenyl]-2-cyano-N-1-naphthylacrylamide](/img/structure/B4610266.png)
![2-{3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B4610276.png)
